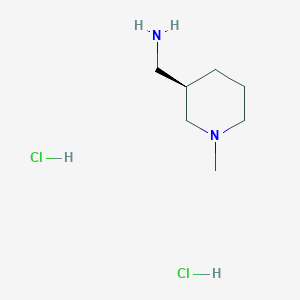
4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride
Vue d'ensemble
Description
“4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1403766-88-0 . It has a molecular weight of 228.12 . The IUPAC name for this compound is 4-(azetidin-3-yl)piperazin-2-one dihydrochloride .
Molecular Structure Analysis
The InChI code for “4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride” is 1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Applications De Recherche Scientifique
Enzyme Inhibition and Synthesis
- Asymmetric Synthesis of L-694,458 : This compound, a potent human leukocyte elastase inhibitor, was synthesized via chiral synthesis of key intermediates including derivatives of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride. The process involved enantioselective lipase hydrolysis and chiral addition techniques (Cvetovich et al., 1996).
Antimicrobial and Antifungal Activity
- Synthesis and Pharmacological Evaluation : Compounds derived from 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride have been shown to possess antibacterial and antifungal activities, effective against various strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006); (Mohite & Bhaskar, 2011).
Anti-Inflammatory Activity
- Indolyl Azetidinones for Anti-Inflammatory Activity : Derivatives of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride were found to be effective as anti-inflammatory agents, with their activity compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antiprotozoal and Antitubercular Activities
- N-methylpiperazinyl Derivatives of Bicyclic Antiprotozoal Compounds : Certain derivatives showed significant antiprotozoal activity against strains like Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2012); (Faist et al., 2013).
- Novel Azetidinone Analogues as Anti-Tubercular Agents : A series of azetidinone analogues, including derivatives of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride, were synthesized and showed promising anti-tubercular activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Anti-Cancer Activities
- Piperazine and Azetidinone Derivatives in Cancer Therapy : Studies show that certain compounds derived from 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride have anti-proliferative properties and can induce apoptosis in cancer cells, such as human cervical cancer HeLa cells (Khanam et al., 2018).
Additional Applications
- Synthesis and Characterization of Various Derivatives : Numerous studies have focused on the synthesis and characterization of azetidinone derivatives and their applications in various therapeutic areas, including antimicrobial, antitubercular, antidepressant, nootropic, and anticholinesterase activities (Desai & Dodiya, 2014); (Thomas et al., 2016); (Filippova et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-10-2-3-11(6-8(10)12)7-4-9-5-7;;/h7,9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJYOCFSXFRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)


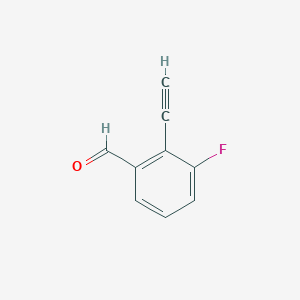
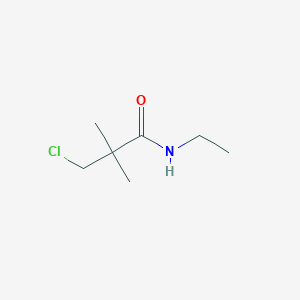
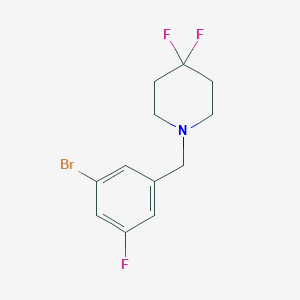
![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)


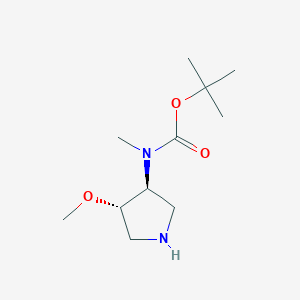
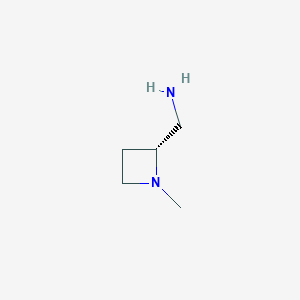
![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)

